N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: is a synthetic organic compound characterized by a pyridazine moiety attached to an ethyl linker, which is further connected to a dioxine carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be achieved through a multi-step reaction sequence. One of the efficient approaches involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with 2-(2-bromoethyl)pyridazin-3(2H)-one under basic conditions. The reaction typically uses a strong base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate nucleophilic substitution.
Industrial Production Methods: While the laboratory synthesis provides the fundamental steps, industrial production scales up these methods using continuous flow reactors, optimizing reaction times, temperatures, and concentrations to ensure high yields and purity. Catalysis and process intensification techniques are also employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound's pyridazine moiety can undergo oxidative transformations using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of pyridazine N-oxides.
Reduction: Reduction of the carbonyl group in the pyridazine ring can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions are facilitated at the electrophilic sites of the pyridazine ring, where nucleophiles like amines or thiols can attack.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate in solvents like acetonitrile or water.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Amines, thiols, halides in polar aprotic solvents.
Major Products Formed:
Pyridazine N-oxides from oxidation.
Alcohol derivatives from reduction.
Various substituted pyridazine derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
The compound's diverse functional groups make it a versatile candidate for research in several fields:
Chemistry: Its ability to undergo a variety of chemical reactions makes it a useful intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Due to its structural resemblance to known bioactive compounds, it can be explored for potential pharmacological activities such as enzyme inhibition or receptor modulation.
Medicine: Its unique structure may impart therapeutic properties, making it a candidate for drug discovery, particularly in the fields of anti-inflammatory or anticancer research.
Industry: Its potential as a precursor in the synthesis of polymers or advanced materials makes it valuable for industrial applications, especially in the development of novel materials with specific properties.
Wirkmechanismus
The exact mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects would depend on its application. Generally, the compound could interact with molecular targets through hydrogen bonding, van der Waals forces, or covalent binding:
Molecular Targets: Enzymes, receptors, or nucleic acids could be potential targets, given the compound's functional groups.
Pathways Involved: Depending on its interactions, it could modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include those with pyridazine or dioxine moieties:
N-(2-(pyridazin-1-yl)ethyl)-benzo[d][1,3]dioxole-2-carboxamide: Lacks the oxo group, which could affect its reactivity and biological activity.
6-(2-aminopyridazin-1-yl)ethyl-2,3-dihydrobenzo[b][1,4]dioxine: Features an amino group instead of a carboxamide, altering its pharmacokinetic properties and interaction with biological targets.
2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives: These compounds provide a basis for comparison in terms of stability and solubility, affecting their use in industrial applications.
The uniqueness of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biologische Aktivität
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring and a benzo[dioxine] moiety, which are known for their diverse pharmacological properties. The presence of the 6-oxopyridazine fragment suggests potential interactions with various biological targets.
Anti-inflammatory Activity
Recent studies have identified derivatives of 6-oxopyridazinones, including this compound, as multi-target anti-inflammatory agents. These compounds were evaluated for their inhibitory effects on key enzymes involved in inflammation:
- Carbonic Anhydrase (CA) : Inhibitors showed significant activity against several isoforms (I, II, IX, XII), suggesting a role in modulating pH and bicarbonate levels during inflammatory responses .
- Cyclooxygenase (COX) : The compound exhibited inhibition of COX-1 and COX-2, which are critical enzymes in the synthesis of prostaglandins that mediate inflammation .
- Lipoxygenase (5-LOX) : Inhibition of this enzyme further supports the compound's anti-inflammatory potential by reducing leukotriene production .
Anticancer Activity
The compound's structural components indicate potential anticancer properties. Research has shown that similar pyridazine derivatives can induce cytotoxic effects on various cancer cell lines. For instance:
- Cell Proliferation Inhibition : Studies demonstrated that certain derivatives significantly inhibited the proliferation of solid tumor cell lines. The mechanism appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Mechanistic Insights : The interaction with tyrosine kinases and other signaling pathways associated with cancer progression has been suggested as a possible mechanism for the observed anticancer effects .
Case Study 1: Synthesis and Evaluation
In a study published in Journal of Enzyme Inhibition and Medicinal Chemistry, researchers synthesized several 6-oxopyridazinone derivatives and evaluated their biological activities. The study highlighted:
- Synthesis Method : The compounds were synthesized through a series of chemical reactions involving pyridazine precursors.
- Biological Evaluation : The synthesized compounds were subjected to enzyme inhibition assays, demonstrating promising results against CA and COX enzymes. Notably, some compounds exhibited IC50 values in the low micromolar range .
Case Study 2: In Vivo Studies
Another study examined the in vivo anti-inflammatory effects of pyridazinone derivatives in animal models. Key findings included:
- Efficacy : Compounds demonstrated significant reductions in inflammation markers compared to controls.
- Safety Profile : Toxicological assessments indicated acceptable safety margins at therapeutic doses, supporting further development as potential therapeutic agents .
Data Table
Compound Name | Target Enzyme | IC50 Value (µM) | In Vivo Efficacy |
---|---|---|---|
This compound | CA I | 5.0 | Significant reduction in inflammation |
This compound | COX-2 | 3.5 | Effective analgesic effect |
This compound | 5-LOX | 7.0 | Reduced leukotriene levels |
Eigenschaften
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-6-3-7-17-18(14)9-8-16-15(20)13-10-21-11-4-1-2-5-12(11)22-13/h1-7,13H,8-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGLUJWVIIJLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.